4-(Morpholinomethyl)phenylboronic acid

CAS No.: 279262-23-6

Cat. No.: VC3736779

Molecular Formula: C11H16BNO3

Molecular Weight: 221.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 279262-23-6 |

|---|---|

| Molecular Formula | C11H16BNO3 |

| Molecular Weight | 221.06 g/mol |

| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 |

| Standard InChI Key | QPFDUULIDNELSE-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)CN2CCOCC2)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)CN2CCOCC2)(O)O |

Introduction

Chemical Identity and Structure

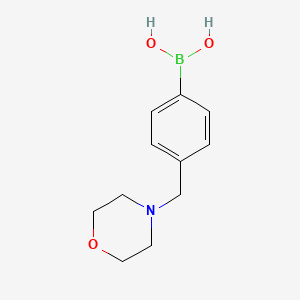

4-(Morpholinomethyl)phenylboronic acid is identified by the CAS number 279262-23-6 and possesses the molecular formula C₁₁H₁₆BNO₃ with a molecular weight of 221.06 g/mol . The IUPAC name for this compound is [4-(morpholin-4-ylmethyl)phenyl]boronic acid . The structure consists of a phenyl ring substituted with a boronic acid group and a morpholinomethyl moiety at the para position.

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature and commercial catalogs:

For precise identification in databases and literature, the following structural identifiers are used:

| Identifier Type | Value | Source |

|---|---|---|

| Standard InChI | InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |

| InChI Key | QPFDUULIDNELSE-UHFFFAOYSA-N | |

| SMILES | B(C1=CC=C(C=C1)CN2CCOCC2)(O)O |

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(Morpholinomethyl)phenylboronic acid is essential for its proper handling, storage, and application in various research settings.

Physical Properties

The empirical data available for 4-(Morpholinomethyl)phenylboronic acid reveals the following physical characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.06 g/mol | |

| Boiling Point | 382.3 °C at 760 mmHg | |

| Density | 1.2 g/cm³ | |

| Physical State | Not explicitly specified in available sources | - |

Chemical Reactivity

As a phenylboronic acid, this compound typically exhibits Lewis acidity due to the electron-deficient boron center. The boronic acid functional group (-B(OH)₂) can participate in various chemical transformations, including:

-

Cross-coupling reactions (particularly Suzuki-Miyaura coupling)

-

Transesterification with diols

-

Formation of boronate complexes with nucleophiles

-

Oxidation reactions to yield phenols

The morpholine moiety provides additional reactivity patterns through its nitrogen atom, which can act as a nucleophile or coordinate with metals.

Applications in Research and Industry

Synthetic Chemistry Applications

4-(Morpholinomethyl)phenylboronic acid has significant utility in synthetic organic chemistry:

-

As a building block in Suzuki-Miyaura cross-coupling reactions

-

For the construction of complex molecular structures in pharmaceutical synthesis

-

In the preparation of functionalized materials with specific properties

The presence of both the boronic acid functionality and the morpholine group makes this compound particularly versatile for developing molecules with combined properties.

Pharmaceutical Relevance

The morpholine group is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Combined with the boronic acid moiety, which also has established pharmaceutical applications, 4-(Morpholinomethyl)phenylboronic acid represents a compound of interest for drug discovery.

Potential pharmaceutical applications include:

-

Use as an intermediate in the synthesis of bioactive compounds

-

Development of enzyme inhibitors

-

Creation of targeted drug delivery systems

Related Compounds and Derivatives

Pinacol Ester Derivative

A significant derivative of the title compound is 4-(Morpholinomethyl)phenylboronic acid pinacol ester (CAS: 364794-79-6), which has the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₆BNO₃ | |

| Molecular Weight | 303.20 g/mol | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 87.0 to 91.0 °C |

The pinacol ester is often preferred in certain synthetic applications due to:

-

Enhanced stability compared to the free boronic acid

-

Improved solubility in organic solvents

-

Controlled reactivity in cross-coupling reactions

Fluorinated Analogs

4-Fluoro-2-(morpholinomethyl)phenylboronic acid represents a related compound with different substitution patterns. This compound (CAS: 1704063-85-3) has a molecular formula of C₁₁H₁₅BFNO₃ and a molecular weight of 239.06 g/mol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume